![molecular formula C16H24O5 B14623178 Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 58689-32-0](/img/structure/B14623178.png)
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is derived from the reaction of furan and maleic anhydride, forming a bicyclic anhydride which is then esterified with butanol. It is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves a two-step process:
Diels-Alder Reaction: Furan reacts with maleic anhydride at room temperature to form 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Esterification: The anhydride is then esterified with butanol in the presence of a catalyst such as sulfuric acid, often under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The Diels-Alder reaction is conducted in large reactors, and the esterification process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
Reduction: Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar structure but with methyl ester groups.
Diisoamyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar structure but with isoamyl ester groups.
Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: The anhydride form of the compound.
Uniqueness
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its dibutyl ester groups make it more hydrophobic compared to its dimethyl or diisoamyl counterparts, affecting its solubility and interaction with other molecules.
特性
CAS番号 |
58689-32-0 |
|---|---|
分子式 |
C16H24O5 |
分子量 |
296.36 g/mol |
IUPAC名 |
dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C16H24O5/c1-3-5-9-19-15(17)13-11-7-8-12(21-11)14(13)16(18)20-10-6-4-2/h7-8,11-14H,3-6,9-10H2,1-2H3 |
InChIキー |
OVEHQDXQZFWNBV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1C2C=CC(C1C(=O)OCCCC)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
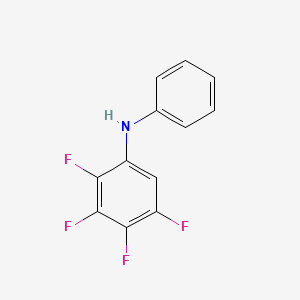
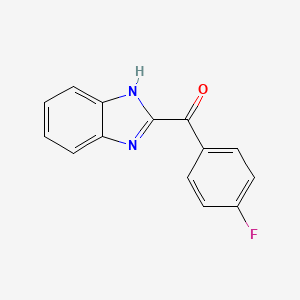
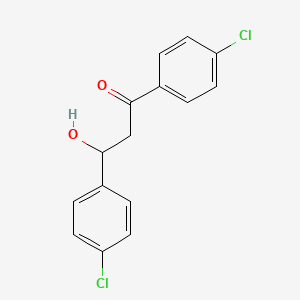
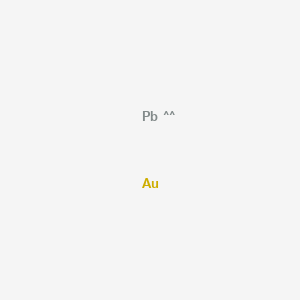

![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
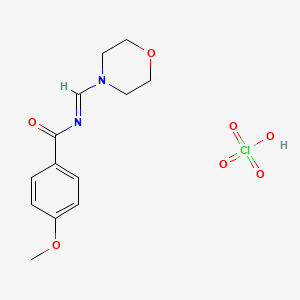
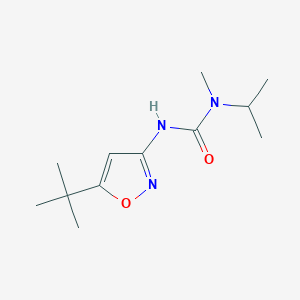
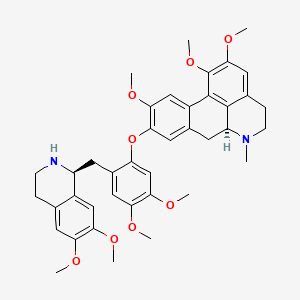
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
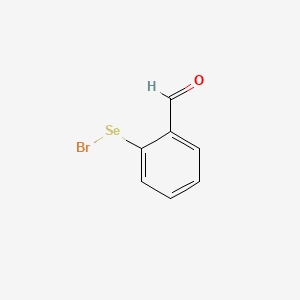
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
